4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C19H14ClNO2 and a molecular weight of 323.77 g/mol . This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol involves the condensation of 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the Schiff base. The resulting product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as zinc and copper.
Medicine: Schiff bases like this compound are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the synthesis of various organic compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol involves its ability to form complexes with metal ions and interact with biological molecules. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable complexes that exhibit unique chemical and biological properties . These complexes can interact with DNA, proteins, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol can be compared with other similar Schiff bases, such as:
4-chloro-2-methylphenol: This compound has a similar structure but lacks the imino and phenoxy groups, resulting in different chemical and biological properties.
2-chloro-4-methylphenol: Another related compound with a different substitution pattern on the phenol ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-2-[(4-phenoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-6-11-19(22)14(12-15)13-21-16-7-9-18(10-8-16)23-17-4-2-1-3-5-17/h1-13,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCCTQICLSTMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.